(E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate
CAS No.: 433314-71-7
Cat. No.: VC4257997
Molecular Formula: C20H12ClFO4
Molecular Weight: 370.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433314-71-7 |
|---|---|
| Molecular Formula | C20H12ClFO4 |
| Molecular Weight | 370.76 |
| IUPAC Name | [4-chloro-2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]phenyl] furan-2-carboxylate |
| Standard InChI | InChI=1S/C20H12ClFO4/c21-14-8-10-18(26-20(24)19-6-3-11-25-19)15(12-14)17(23)9-7-13-4-1-2-5-16(13)22/h1-12H/b9-7+ |
| Standard InChI Key | VOOVQFKOVIINLD-VQHVLOKHSA-N |
| SMILES | C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CO3)F |
Introduction
Synthesis Methods
The synthesis of (E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate could involve several steps:
-
Starting Materials: Furan-2-carboxylic acid, 4-chlorophenol, and (E)-3-(2-fluorophenyl)acrylic acid.
-
Condensation Reaction: A condensation reaction between the furan-2-carboxylic acid derivative and the 4-chlorophenol could form the core structure.
-
Acryloylation: The introduction of the acryloyl group with a 2-fluorophenyl substituent could be achieved through a Claisen-Schmidt condensation or similar method.
Potential Applications
While specific applications for (E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate are not documented, compounds with similar structures have shown potential in:
-
Pharmaceuticals: Anticancer and antifungal activities have been reported for related compounds featuring acryloyl and fluorophenyl groups .
-
Materials Science: The presence of a furan ring and aromatic groups could make it suitable for applications in organic electronics or polymers.
Research Findings and Data
Given the lack of specific research findings on (E)-4-chloro-2-(3-(2-fluorophenyl)acryloyl)phenyl furan-2-carboxylate, we can look at related compounds for insights:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume